

Application Notes and Protocols: N-Isobutylformamide in Organic Reactions

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Compound of Interest		
Compound Name:	N-IsobutyIformamide	
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This document provides detailed information on the properties, synthesis, and applications of **N-IsobutyIformamide** in organic reactions. While **N-IsobutyIformamide**'s direct role as a solvent in many named reactions is not extensively documented in readily available literature, this guide presents its known applications and the broader context of formamide use in key organic transformations.

Physicochemical Properties of N-Isobutylformamide

N-IsobutyIformamide is a polar aprotic solvent with properties that make it a potential substitute for other formamides like DMF and NMP in various applications. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Unit	Source
Molecular Formula	C ₅ H ₁₁ NO	[1][2]	
Molecular Weight	101.15	g/mol	[1][2]
CAS Number	6281-96-5	[1][2]	
Appearance	Colorless liquid		_
Boiling Point	482.22 (predicted)	K	[3]
Density	~0.9 g/cm³		
Water Solubility	Soluble	_	
logP (Octanol/Water)	0.9	[1]	

Table 1: Physicochemical Properties of N-Isobutylformamide

Synthesis of N-Isobutylformamide

N-IsobutyIformamide can be synthesized through the N-formylation of isobutylamine with formic acid. This is a straightforward condensation reaction.[4]

Experimental Protocol: Synthesis of N-Isobutylformamide

Materials:

- Isobutylamine
- Formic acid (85% aqueous solution)
- Toluene
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutylamine (1.0 equiv), formic acid (1.2 equiv), and toluene (2 mL per mmol of isobutylamine).
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude N-isobutylformamide.
- The product can be further purified by distillation if required.

Caption: Synthesis of **N-Isobutylformamide** from isobutylamine and formic acid.

Application in C-H Activation Reactions

While direct use as a solvent is not widely reported, derivatives of **N-isobutylformamide** have been employed as key reactants in advanced organic synthesis. One notable example is the

Methodological & Application





use of N-(2,6-diisopropylphenyl)-**N-isobutylformamide** in a nickel-aluminum bimetal-catalyzed dual C-H annulation with alkynes to produce δ -lactams.[4]

Application Note: Synthesis of δ -Lactams via Dual C-H Annulation

This protocol describes the synthesis of δ -lactams containing a quaternary carbon center through a dual C-H bond activation of an **N-isobutylformamide** derivative and an alkyne. The reaction involves the activation of the formyl C(sp²)-H bond and the tertiary C(sp³)-H bond of the isobutyl group.[4]

Experimental Protocol: Dual C-H Annulation

Materials:

- N-(2,6-diisopropylphenyl)-N-isobutylformamide
- Alkyne (e.g., diphenylacetylene)
- Nickel catalyst (e.g., Ni(cod)₂)
- Aluminum co-catalyst (e.g., AlMe₃)
- Phosphine oxide ligand
- Anhydrous n-octane (solvent)
- Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

- In a glovebox, to an oven-dried Schlenk tube, add the nickel catalyst, phosphine oxide ligand, and N-(2,6-diisopropylphenyl)-N-isobutylformamide (1.0 equiv).
- Add anhydrous n-octane as the solvent.
- Add the alkyne (1.2 equiv) to the reaction mixture.
- Finally, add the aluminum co-catalyst dropwise at room temperature.



- Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 60 °C).
- Monitor the reaction by GC-MS or LC-MS.
- Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NH₄Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Reactant 1	Reactant 2	Catalyst System	Solvent	Temperat ure (°C)	Product	Yield (%)
N-(2,6- diisopropyl phenyl)-N- isobutylfor mamide	Alkyne	Ni-Al bimetallic catalyst with phosphine oxide ligand	n-octane	60	δ-Lactam	up to 98

Table 2: Nickel-Aluminum Bimetal-Catalyzed Dual C-H Annulation[4]

Caption: Workflow for the synthesis of δ -lactams via C-H activation.

N-Isobutylformamide in Palladium-Catalyzed Cross-Coupling Reactions

Formamides, particularly N,N-dimethylformamide (DMF), are widely used as polar aprotic solvents in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Their ability to dissolve a wide range of organic and inorganic reagents and to stabilize catalytic intermediates makes them effective for these transformations.



However, specific studies detailing the use of **N-isobutylformamide** as a direct replacement for DMF or other formamides in these reactions are not extensively reported in the scientific literature. Given its similar chemical nature as a polar aprotic amide, it is plausible that **N-isobutylformamide** could serve as a solvent in such reactions, potentially offering different solubility profiles or reaction kinetics. Further research would be required to establish its efficacy and optimal reaction conditions.

N-IsobutyIformamide in Enzymatic Reactions

The use of organic solvents in enzymatic reactions, or biocatalysis, can be advantageous for dissolving non-polar substrates and shifting reaction equilibria. Polar aprotic solvents can influence enzyme activity and stability.

While the field of biocatalysis in non-aqueous media is well-established, there is a lack of specific published data on the use of **N-isobutylformamide** as a solvent or co-solvent for enzymatic reactions. The compatibility of an enzyme with a particular organic solvent is highly specific to the enzyme and the reaction conditions. Therefore, the suitability of **N-isobutylformamide** for a given enzymatic transformation would need to be determined experimentally.

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